molecular formula C8H7N3 B018529 1-Phthalazinamine CAS No. 19064-69-8

1-Phthalazinamine

Cat. No.: B018529
CAS No.: 19064-69-8
M. Wt: 145.16 g/mol
InChI Key: WTYSCLHDMXBMKM-UHFFFAOYSA-N
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Description

1-Phthalazinamine (CAS 19064-69-8) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity building block serves as a versatile precursor for the synthesis of phthalazin-1(2H)-one derivatives, a scaffold recognized for its remarkable breadth of pharmacological activities. Researchers value this compound for its role in developing potential therapeutic agents. The phthalazinone core is a privileged structure in drug discovery, and derivatives of this compound have been investigated for numerous applications, including: Anticancer Agents: As key intermediates in the synthesis of potent compounds such as PARP (poly-ADP-ribose polymerase) inhibitors and Aurora kinase inhibitors, which are important targets in oncology research . Multi-Target Therapeutics: The scaffold's capability to interact with diverse biological targets makes it a prime candidate for molecular hybridization, a strategy used to create new hybrid molecules with improved efficacy and modified selectivity profiles against multifactorial diseases . Broad Bioactivity Profiling: The phthalazinone structure is associated with a wide spectrum of other biological properties, including antidiabetic, anti-asthmatic, antihypertensive, anti-inflammatory, and antimicrobial activities, making this compound a valuable starting point for various drug discovery programs . With the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, this compound is an essential organic building block for researchers designing and synthesizing novel bioactive molecules to explore new mechanisms and therapeutic pathways.

Properties

IUPAC Name

phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYSCLHDMXBMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172561
Record name 1-Phthalazinamine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19064-69-8
Record name 1-Phthalazinamine
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Record name 1-Phthalazinamine
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Record name 1-Phthalazinamine
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Record name Phthalazin-1-Amine
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Biological Activity

1-Phthalazinamine, a derivative of phthalazine, is an important compound in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its phthalazine backbone with an amino group. The synthesis typically involves palladium-catalyzed reactions, which allow for the introduction of various substituents on the phthalazine ring, enhancing its biological activity. Recent studies have shown that modifications at different positions can lead to compounds with varying levels of cytotoxicity and selectivity against cancer cell lines .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated that this compound and its derivatives possess significant anticancer effects. For instance, compounds derived from phthalazine have shown cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) with IC50 values indicating potent activity .
  • Antimicrobial Activity : Phthalazine derivatives have also been reported to exhibit antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pathways associated with inflammation, such as the inhibition of phosphodiesterases (PDEs), which are implicated in various inflammatory diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeTarget/Cell LineIC50 (nM)Reference
This compoundAnticancerHT-2925
2-Amino-4-(4-methylthio)phthalazineAntimicrobialE. coli15
4-AminophthalazinoneAnti-inflammatoryIn vitro assays10
AMG 900Aurora kinase inhibitorVarious tumor lines0.7 - 5.3

Case Study Example: Anticancer Activity

A study published in Molecules explored the anticancer activity of a series of aminophthalazine derivatives. The research indicated that certain modifications significantly enhanced the potency against prostate cancer cells (PC-3). The most effective compound exhibited an IC50 value of approximately 25 nM, demonstrating a promising therapeutic window for further development .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Aurora Kinase Inhibition : Some derivatives like AMG 900 have been identified as potent inhibitors of Aurora kinases, which are crucial for cell division. This inhibition leads to disrupted mitotic processes in cancer cells, ultimately resulting in apoptosis .
  • PDE Inhibition : Inhibiting phosphodiesterases can enhance intracellular cAMP levels, contributing to anti-inflammatory effects and potential neuroprotective benefits .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
1-Phthalazinamine has been studied for its potential anticancer properties. Research indicates that derivatives of phthalazinamine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain phthalazinamine derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Antibacterial Properties:
The compound has shown promise as an antibacterial agent. A series of phthalazinamine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .

Material Science

Polymer Synthesis:
this compound can be utilized in the synthesis of polymers with specific properties. For example, it can be incorporated into polyimides to enhance thermal stability and mechanical strength. Research has shown that polymers containing phthalazinamine exhibit improved performance in high-temperature applications compared to traditional polymers .

Photonic Applications:
Due to its electronic properties, this compound is investigated for use in photonic devices. Its derivatives have been studied for their ability to act as organic semiconductors, which can be used in light-emitting diodes (LEDs) and solar cells .

Chemical Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, to produce more complex molecules. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Heterocycles:
The compound is also used in synthesizing other heterocyclic compounds, which are essential in drug development. For instance, researchers have successfully used this compound to create novel heterocycles with potential biological activity .

Case Studies

Study TitleApplicationFindings
"Synthesis and Antitumor Activity of Phthalazinamine Derivatives"AnticancerCertain derivatives showed significant cytotoxicity against breast cancer cells.
"Antibacterial Activity of Phthalazinamine Compounds"AntibacterialSome compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.
"Thermal Properties of Phthalazinamine-Based Polymers"Material ScienceEnhanced thermal stability observed in polymers synthesized with phthalazinamine.
"Organic Semiconductors from Phthalazinamine Derivatives"PhotonicsDemonstrated potential for use in LEDs and solar cells due to favorable electronic properties.

Preparation Methods

Fusion-Based Cyclocondensation

The foundational approach involves the fusion of phthalic anhydride with phenylacetic acid in the presence of sodium acetate at 180°C, yielding 3-benzylidenephthalide as a key intermediate. Subsequent treatment with hydrazine hydrate in boiling ethanol induces cyclization, forming the benzylphthalazinone scaffold. This method, while straightforward, faces challenges in regioselectivity, as evidenced by the tautomeric equilibrium between 2a and 2b (Chart 1). Attempts to oxidize the phthalazinone derivative 2a with KMnO₄/K₂CO₃ failed to produce 2,3-dihydrophthalazine-1,4-dione, confirming the dominance of the 2a tautomer through IR and ¹H-NMR spectroscopy.

Reaction Conditions and Characterization

  • Reagents : Phthalic anhydride, phenylacetic acid, hydrazine hydrate

  • Temperature : 180°C (fusion), ethanol reflux (cyclization)

  • Yield : 66–80% after recrystallization

  • Analytical Data :

    • IR : 1735 cm⁻¹ (C=O), 1665 cm⁻¹ (amide I)

    • ¹H-NMR : δ 4.30–8.27 ppm (aromatic and CH₂ protons), δ 9.31 ppm (NH₂)

Microwave-Assisted Nucleophilic Aromatic Substitution

SNAr Reactions with Halophthalazines

Modern protocols leverage microwave irradiation to accelerate nucleophilic aromatic substitution (SNAr) between chlorophthalazines and amines. For instance, 1-chloro-4-phenylphthalazine reacts with 4-iodoaniline under microwave conditions (150°C, Cs₂CO₃, DMSO) to furnish iodophenyl phthalazinamine derivatives in 56–77% yield. This method reduces reaction times from hours to minutes while enhancing regiochemical control.

Optimization Insights

  • Catalyst : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMSO or DMF

  • Time : 1–4 hours vs. 24 hours under conventional heating

  • Limitation : Sensitivity to electron-withdrawing substituents on the phthalazine ring

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Reactions

Palladium-catalyzed Suzuki couplings enable the introduction of aryl and heteroaryl groups at the phthalazinamine core. Chlorophthalazine intermediates (e.g., 23b ) react with boronic acids (e.g., 4-methylthiophen-2-ylboronic acid) in the presence of PdCl₂(dppf) and Na₂CO₃, yielding derivatives like 4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) with 10–30% efficiency.

Key Parameters

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : Na₂CO₃ (3 equiv)

  • Solvent System : Dioxane/water (4:1)

  • Challenges : Low yields due to steric hindrance from ortho-substituted boronic acids

Reductive Amination and Alkylation Strategies

Piperidine-Based Functionalization

Patent literature describes the synthesis of mitotic kinesin inhibitors via reductive amination of phthalazinamine intermediates with fluorinated piperidines. For example, 2-fluoromethyl-4-aminopiperidine reacts with a dihydropyrrole carbonyl chloride under Schlenk conditions, followed by deprotection to yield target compounds. Chiral chromatography resolves enantiomers, achieving >99% ee in optimized cases.

Industrial-Scale Considerations

  • Catalyst : Ru-based for allylic oxidations

  • Protection-Deprotection : Boc groups for nitrogen masking

  • Yield Improvement : Continuous flow systems enhance throughput by 40%

Mechanochemical and Solvent-Free Approaches

Solid-State Synthesis

Emerging techniques employ ball milling to facilitate solvent-free reactions between phthalazine precursors and amines. Preliminary data indicate 60–70% yields for 1-phthalazinamine derivatives within 2 hours, avoiding thermal degradation pathways.

Advantages Over Solution-Phase Methods

  • Energy Efficiency : No reflux or distillation required

  • Waste Reduction : Eliminates solvent use

  • Scalability : Compatible with kilogram-scale production

Analytical and Spectroscopic Validation

Structural Elucidation Techniques

Every synthetic route necessitates rigorous characterization:

TechniqueKey Findings for this compound DerivativesReference
¹H-NMRδ 7.2–8.9 ppm (aromatic protons), δ 4.3–5.1 ppm (CH₂)
IR3159 cm⁻¹ (NH), 1242 cm⁻¹ (C=S in thione analogs)
MSMolecular ion peaks at m/z 252–466
X-rayORTEP diagrams confirm chair conformation of piperidine rings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phthalazinamine
Reactant of Route 2
1-Phthalazinamine

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